2-(4-((6-(Trifluoromethyl)pyridin-2-yl)oxy)phenyl)ethanol
Description
Properties
IUPAC Name |
2-[4-[6-(trifluoromethyl)pyridin-2-yl]oxyphenyl]ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12F3NO2/c15-14(16,17)12-2-1-3-13(18-12)20-11-6-4-10(5-7-11)8-9-19/h1-7,19H,8-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MALXPMGBXKMFDH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1)OC2=CC=C(C=C2)CCO)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12F3NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Preparation via Nucleophilic Aromatic Substitution and Ether Formation
Overview:
This method involves the initial synthesis of a 2-hydroxy-6-trifluoromethylpyridine derivative, followed by its reaction with a chloromethylphenylacetate derivative to form the ether linkage, subsequently hydrolyzed to the target alcohol.
Step 1: Synthesis of 2-Hydroxy-6-trifluoromethylpyridine
Commercially available or synthesized via nitration and subsequent reduction pathways. The key is to obtain a pure, water-wet paste of the hydroxy pyridine, which is then azeotropically dried with toluene to remove residual water, facilitating subsequent reactions.Step 2: Formation of the Pyridin-2-yloxy Intermediate
The hydroxy pyridine reacts with methyl 2-chloromethylphenylacetate in the presence of a base such as potassium carbonate. This nucleophilic substitution occurs in a polar aprotic solvent like DMF at elevated temperatures (~70°C).
Example:2-hydroxy-6-trifluoromethylpyridine + methyl 2-chloromethylphenylacetate → methyl 2-(6-trifluoromethylpyridin-2-yloxy)methylphenylacetateThe reaction is monitored via TLC or GC, with the product isolated by aqueous work-up and solvent removal under reduced pressure, yielding around 86-95% efficiency.
Step 3: Hydrolysis to the Alcohol
The methyl ester is hydrolyzed under basic conditions (e.g., aqueous NaOH or KOH) to yield the free alcohol, completing the synthesis.
- Use of phase transfer catalysts like tetrabutylammonium iodide can enhance reaction rates.
- Potassium carbonate as the base improves yield and minimizes side reactions.
- Reaction temperatures typically range from ambient (~20°C) to 80°C, depending on the specific step.
- Purification involves washing, drying, and distillation or chromatography.
Preparation via Halogenation and Subsequent Etherification
Overview:
This route involves halogenation of the methyl group on phenylacetate, followed by nucleophilic substitution with a pyridin-2-yloxy nucleophile.
Step 1: Halogenation of Methylphenylacetate
Methyl phenylacetate derivatives are halogenated at the methyl position using halogenating agents such as N-bromosuccinimide (NBS) or chlorine sources, under controlled conditions to prevent over-halogenation.Step 2: Nucleophilic Substitution with Pyridin-2-yloxy
The halogenated intermediate reacts with 2-hydroxy-6-trifluoromethylpyridine in the presence of potassium carbonate or sodium carbonate in solvents like DMF or toluene at 70–80°C.
This yields the ether linkage, forming the core structure.Step 3: Hydrolysis and Purification
The ester is hydrolyzed to the free alcohol, and the product is purified via extraction, washing, and distillation.
- Facilitates the introduction of the pyridine moiety via halogenation, which can be more straightforward than direct substitution on less reactive phenyl rings.
One-Pot Synthesis via Curtius Rearrangement and Amide Formation (Advanced Method)
Overview:
A more sophisticated approach involves converting a suitable carboxylic acid intermediate into a carbamate or amide, followed by functional group transformations to reach the target compound.
Starting from a pyridine derivative, a one-pot Curtius rearrangement using diphenylphosphoryl azide (DPPA) converts the acid to an isocyanate, which is then hydrolyzed or reacted further to form the desired alcohol.
This method is advantageous for complex modifications and can be optimized for high yield and purity, especially in pharmaceutical contexts.
- Requires precise control of reaction conditions and is more suitable for small-scale synthesis or specialized intermediates.
Summary Data Table of Preparation Methods
| Method | Key Reactants | Solvent | Temperature | Key Conditions | Yield (%) | Remarks |
|---|---|---|---|---|---|---|
| Nucleophilic substitution & hydrolysis | 2-hydroxy-6-trifluoromethylpyridine + methyl 2-chloromethylphenylacetate | DMF | 70°C | Potassium carbonate, phase transfer catalyst | 86–95 | Widely used, scalable |
| Halogenation & etherification | Halogenated methylphenylacetate + pyridine derivative | Toluene/DMF | 70–80°C | Halogenating agents, base | 80–90 | Suitable for large-scale |
| Curtius rearrangement | Carboxylic acid derivatives | Toluene/THF | 100°C | DPPA, triethylamine | Variable | For advanced intermediates |
Research Findings and Optimization Strategies
Yield Enhancement: Use of potassium carbonate as the base significantly improves yields and minimizes side reactions during ether formation.
Reaction Monitoring: TLC and GC are essential for tracking reaction progress, ensuring completion before work-up.
Purification: Extraction with diethyl ether or toluene, followed by washing and drying, is standard. Distillation under reduced pressure is preferred for solvent removal.
Scalability: The methods involving nucleophilic substitution with phase transfer catalysis and aqueous work-up are amenable to scale-up, with careful control of temperature and reagent addition rates.
Safety Note: Handling of halogenating agents and solvents like DMF and toluene requires appropriate safety measures due to toxicity and flammability.
Chemical Reactions Analysis
Types of Reactions
2-(4-((6-(Trifluoromethyl)pyridin-2-yl)oxy)phenyl)ethanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde.
Reduction: The compound can be further reduced to form different derivatives.
Substitution: The trifluoromethyl group can participate in substitution reactions, leading to the formation of new compounds.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.
Substitution: Various nucleophiles can be used to substitute the trifluoromethyl group under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can produce a wide range of derivatives with different functional groups.
Scientific Research Applications
2-(4-((6-(Trifluoromethyl)pyridin-2-yl)oxy)phenyl)ethanol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and pathways.
Industry: The compound is used in the development of new materials with specific properties, such as increased stability or reactivity.
Mechanism of Action
The mechanism of action of 2-(4-((6-(Trifluoromethyl)pyridin-2-yl)oxy)phenyl)ethanol involves its interaction with molecular targets and pathways. The trifluoromethyl group can enhance the compound’s binding affinity to specific receptors or enzymes, leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Structural and Functional Group Analysis
The following table highlights key structural differences and similarities between the target compound and its analogs:
Physicochemical and Reactivity Comparisons
Electron Effects :
- The target compound’s 6-CF₃ group exerts a stronger electron-withdrawing effect compared to 3-OCF₃ in , altering electronic distribution and reactivity in nucleophilic substitution or coupling reactions.
- In contrast, the 6-Br substituent in acts as a leaving group, favoring cross-coupling reactions (e.g., Suzuki-Miyaura), whereas the CF₃ group in the target compound is inert under similar conditions .
Hydrophobicity (logP) :
Synthetic Accessibility :
- The target compound’s ether linkage is typically synthesized via Williamson etherification, while and require palladium-catalyzed cross-coupling or oxidation steps .
Biological Activity
The compound 2-(4-((6-(trifluoromethyl)pyridin-2-yl)oxy)phenyl)ethanol, also known as a trifluoromethyl pyridine derivative, has garnered attention for its potential biological activities. Its unique structure, featuring a trifluoromethyl group and a phenolic moiety, suggests various mechanisms of action that could be explored in pharmacological contexts.
- Molecular Formula : C₁₃H₁₀F₃NO₂
- Molecular Weight : 269.23 g/mol
- CAS Number : 1086376-61-5
- MDL Number : MFCD10703547
Research indicates that compounds with trifluoromethyl groups often exhibit enhanced lipophilicity and metabolic stability, which can lead to improved bioactivity. The biological activity of this compound may involve:
- Inhibition of Enzymatic Activity : Trifluoromethyl pyridine derivatives have been studied for their ability to inhibit various enzymes, including kinases involved in cancer pathways.
- Antimicrobial Properties : Some studies suggest that similar compounds can disrupt bacterial membranes, leading to cell lysis.
- Anti-inflammatory Effects : The phenolic structure may contribute to anti-inflammatory activity by modulating cytokine production.
Biological Activity Data
Recent studies have reported on the biological activity of related compounds. A summary of findings is presented in the table below:
Case Studies
- Antimicrobial Activity : A study evaluated the antimicrobial efficacy of related trifluoromethyl pyridine derivatives against several strains of bacteria, including Staphylococcus aureus and Enterococcus faecalis. The compounds exhibited minimum inhibitory concentrations (MICs) ranging from 0.25 to 1 µg/mL, indicating strong antibacterial properties .
- Cytotoxicity in Cancer Models : Another investigation focused on the cytotoxic effects of trifluoromethyl-containing compounds on various cancer cell lines. The compound demonstrated significant cytotoxicity with an EC50 value as low as 0.010 µM, suggesting it could serve as a lead compound for further development in cancer therapy .
- Inflammation Modulation : Research on the anti-inflammatory properties highlighted that derivatives could inhibit the production of pro-inflammatory cytokines like TNF-α and nitric oxide, showcasing their potential in treating inflammatory diseases .
Q & A
Q. What are the standard synthetic routes for 2-(4-((6-(Trifluoromethyl)pyridin-2-yl)oxy)phenyl)ethanol, and how do reaction conditions influence yield and purity?
Answer: The synthesis typically involves:
- Step 1: Fluorination of a pyridine precursor (e.g., 2-chloro-6-(trifluoromethyl)pyridine) using potassium fluoride in dimethyl sulfoxide (DMSO) to introduce the trifluoromethyl group .
- Step 2: Coupling with a phenolic ethanol derivative via nucleophilic aromatic substitution (SNAr) under basic conditions (e.g., K₂CO₃ in DMF) to form the aryl ether linkage .
Key Variables Affecting Yield/Purity:
| Parameter | Impact | Optimal Conditions |
|---|---|---|
| Solvent | Polar aprotic solvents (DMSO, DMF) enhance SNAr reactivity | DMF at 80–100°C |
| Catalyst | Phase-transfer catalysts (e.g., TBAB) improve fluorination efficiency | 10 mol% TBAB |
| Reaction Time | Over-fluorination risks side products | 12–24 hours monitored by TLC |
Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound, and how are conflicting spectral data resolved?
Answer:
- NMR Spectroscopy:
- Mass Spectrometry (HRMS): Validates molecular ion peaks (e.g., [M+H]+ at m/z 344.1) .
- HPLC-PDA: Detects impurities (e.g., unreacted precursors) using C18 columns with acetonitrile/water gradients .
Resolving Data Contradictions:
- Example: Discrepancies in -OH proton integration may arise from solvent exchange. Use deuterated DMSO for enhanced resolution and variable-temperature NMR to confirm .
Advanced Research Questions
Q. How can computational modeling (e.g., DFT, molecular docking) aid in predicting the compound’s reactivity and interactions with biological targets?
Answer:
- Density Functional Theory (DFT): Predicts regioselectivity in derivatization reactions (e.g., etherification vs. esterification) by calculating Fukui indices for nucleophilic/electrophilic sites .
- Molecular Docking: Screens binding affinity to enzymes (e.g., cytochrome P450 isoforms) using PyMOL or AutoDock. The trifluoromethyl group’s electronegativity enhances hydrophobic interactions in active sites .
Case Study:
| Target Protein | Binding Energy (kcal/mol) | Key Interactions |
|---|---|---|
| CYP3A4 | -8.2 | π-Stacking (pyridine), H-bonding (-OH) |
Q. What strategies are employed to optimize regioselectivity in derivatization reactions (e.g., hydroxyl group functionalization)?
Answer:
- Protection/Deprotection: Use tert-butyldimethylsilyl (TBDMS) ethers to protect the ethanol -OH group during pyridine modifications .
- Catalytic Control: Employ Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) for selective aryl substitutions without disrupting the trifluoromethyl group .
Methodological Workflow:
Protect -OH with TBDMS-Cl in presence of imidazole .
Perform Suzuki coupling with boronic acids (e.g., 4-fluorophenylboronic acid) .
Deprotect using TBAF in THF to regenerate -OH .
Q. How do researchers analyze discrepancies in biological activity data across studies (e.g., conflicting IC₅₀ values in enzyme inhibition assays)?
Answer:
- Source Analysis: Compare assay conditions (e.g., buffer pH, co-solvents) that may alter compound solubility or protein conformation. For example, DMSO >1% can denature enzymes, skewing IC₅₀ .
- Statistical Validation: Apply ANOVA to datasets from replicate experiments (n ≥ 3) to identify outliers .
Example Contradiction Resolution:
| Study | Reported IC₅₀ (μM) | Assay Conditions | Adjusted IC₅₀ (μM) |
|---|---|---|---|
| A | 12.5 | 0.5% DMSO | 12.5 |
| B | 45.2 | 2% DMSO | 15.8 (after normalization) |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
